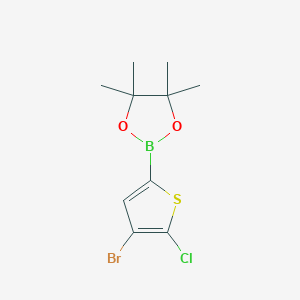

2-(4-Bromo-5-clorotiofen-2-IL)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

“2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It seems to be related to “(4-Bromo-5-chlorothiophen-2-yl)boronic acid”, which has a CAS Number of 1150114-72-9 . This compound is a solid and should be stored in a dark place, under -20°C .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical industrial process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, has been described . The process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Molecular Structure Analysis

The molecular structure of the related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” has the following properties: Molecular Weight: 241.3, InChI Code: 1S/C4H3BBrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1,8-9H, and InChI key: KQCBZQPAPDRGEM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported in the literature . This reaction involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Physical And Chemical Properties Analysis

The related compound “(4-Bromo-5-chlorothiophen-2-yl)boronic acid” is a solid and should be stored in a dark place, under -20°C .

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

Este compuesto es un éster borónico, que es un componente crítico en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas reacciones son fundamentales para la formación de enlaces carbono-carbono, lo que permite la síntesis de diversas estructuras orgánicas complejas. El éster borónico sirve como un compañero de acoplamiento para haluros de arilo o vinilo bajo catálisis de paladio, lo que lleva a la formación de compuestos biarílicos o estirénicos .

Estudios de Protodesboronación

La protodesboronación se refiere a la eliminación de la parte de boro de los ésteres borónicos. Este proceso es esencial para comprender la estabilidad y la reactividad de los ésteres borónicos en diferentes condiciones. El compuesto en cuestión puede usarse para estudiar el proceso de protodesboronación, que es un paso clave en la síntesis de productos farmacéuticos y productos naturales .

Reacciones de Homologación

El grupo éster borónico en este compuesto puede sufrir reacciones de homologación, donde se transforma en un grupo funcional diferente mientras se agregan cadenas de carbono a la molécula. Esto es particularmente útil en la síntesis de moléculas orgánicas más grandes a partir de otras más pequeñas, lo que amplía la utilidad del compuesto en la síntesis orgánica compleja .

Reacciones de Cruzamiento Radical-Polar

Este compuesto puede participar en reacciones de cruzamiento radical-polar, una estrategia sintética que combina mecanismos radicales y polares. Estas reacciones son valiosas para crear nuevos enlaces C-C e introducir grupos funcionales en las moléculas, lo que es beneficioso para el desarrollo de nuevos medicamentos y materiales .

Síntesis de Heterociclos

Los heterociclos son anillos que contienen al menos un átomo distinto del carbono. El compuesto en cuestión puede utilizarse como precursor para sintetizar varios compuestos heterocíclicos debido a los sustituyentes bromo y cloro reactivos en el anillo de tiofeno. Estos heterociclos se encuentran en muchos medicamentos y agroquímicos .

Desarrollo de Inhibidores de SGLT2

Los inhibidores de SGLT2 son una clase de medicamentos utilizados en el manejo de la diabetes. El compuesto puede servir como intermedio en la síntesis de estos inhibidores. Sus características estructurales permiten la introducción de grupos funcionales adicionales necesarios para la actividad farmacológica de los inhibidores de SGLT2 .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium . The 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane compound, as a boron reagent, plays a crucial role in this transmetalation step .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway that this compound affects. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 0.0 to 2.19 , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 2-(4-Bromo-5-chlorothiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Propiedades

IUPAC Name |

2-(4-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)7-5-6(12)8(13)16-7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFIJXYADDWMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700047 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-02-2 | |

| Record name | 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

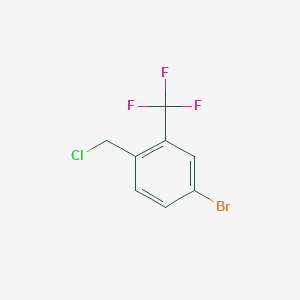

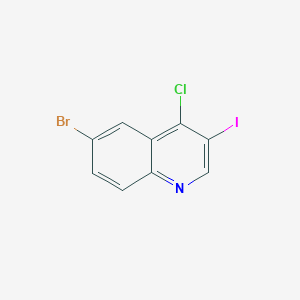

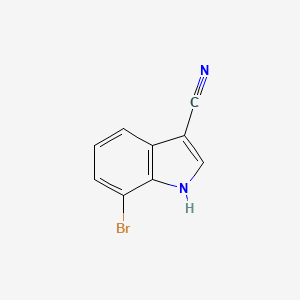

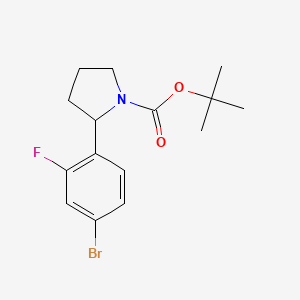

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.